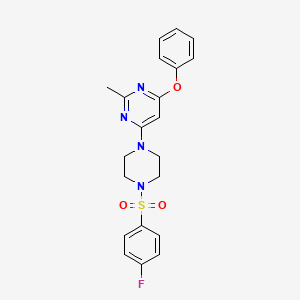

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

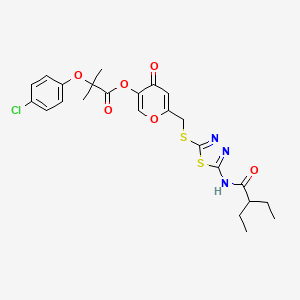

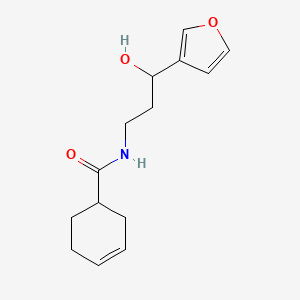

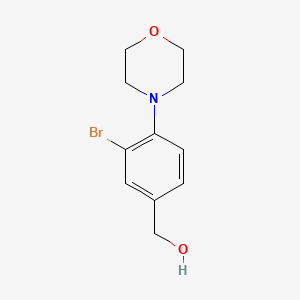

The compound "4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The presence of a fluorophenyl group, a sulfonyl moiety, and a piperazine ring suggests that this compound could be designed for interactions with biological targets, possibly as an inhibitor or receptor modulator. The pyrimidine core is a common feature in many drugs and could contribute to the compound's pharmacological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and characterized by IR and 1H NMR, indicating the feasibility of introducing various substituents onto the piperazine ring to modulate biological activity . Additionally, the synthesis of sulfamates incorporating piperazinyl-ureido moieties as carbonic anhydrase inhibitors demonstrates the versatility of piperazine derivatives in medicinal chemistry . These studies suggest that the synthesis of "this compound" would likely involve multiple steps, including the introduction of the sulfonyl group and the construction of the piperazine and pyrimidine rings.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The spatial arrangement of the substituents around the piperazine ring can significantly influence the compound's ability to interact with biological targets. For example, the synthesis of (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists demonstrates the importance of the sulfonamide group's position and the piperazine ring's substitution pattern for selective receptor activation . The molecular structure of "this compound" would likely be designed to optimize interactions with a specific biological target, taking into account factors such as steric hindrance and electronic effects.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and potential modifications. The synthesis of substituted alcohols as replacements for the piperazine sulfonamide portion of a phosphoinositide-3-kinase inhibitor indicates that the piperazine ring can be modified to improve pharmacokinetic parameters . Moreover, the strategic synthesis of novel methylpyrimidine sulfonyl piperazines involving Suzuki coupling shows the utility of cross-coupling reactions in constructing complex piperazine-containing molecules . These reactions are likely relevant to the synthesis and further functionalization of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are critical for their application as pharmaceutical agents. The synthesis and in vitro antimicrobial studies of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine provide insights into the antimicrobial potential of such compounds . Additionally, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors highlights the importance of radiochemical purity and specific radioactivity for compounds used in positron emission tomography . These properties would be essential considerations in the development of "this compound" for any potential diagnostic or therapeutic applications.

properties

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-5-3-2-4-6-18)25-11-13-26(14-12-25)30(27,28)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPUOMZLCQGAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)

![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)

![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)